molecular formula C13H11N5O2S B2854096 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428375-58-9

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2854096
CAS RN: 1428375-58-9
M. Wt: 301.32
InChI Key: DKLSYSZEKNAPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a chemical compound. Its molecular formula is C18H22N6O3S2 and its molecular weight is 434.53. Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of steps. A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This is the first example to develop boron-based hypoxia agents .


Molecular Structure Analysis

The molecular structure of “N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is characterized by suitable spectroscopic techniques . The 1H NMR spectrum showed various signals corresponding to different groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[c][1,2,5]thiadiazoles include substitution reactions followed by subsequent hydrolysis . These reactions are efficient and result in the formation of the desired compounds .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

BT and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic light-emitting diodes . The strong electron-withdrawing ability of these compounds improves the electronic properties of the resulting organic materials .

Organic Solar Cells

These compounds are also applicable for the molecular construction of organic solar cells . They can enhance the efficiency of these cells by improving their electronic properties .

Organic Field-Effect Transistors

BT-based compounds are used in the development of organic field-effect transistors . These transistors are a type of field-effect transistor using an organic semiconductor in its channel .

Photovoltaics

Electron donor–acceptor (D–A) systems based on the BT motif have been extensively researched for use in photovoltaics . These systems can enhance the efficiency of solar cells .

Fluorescent Sensors

BT-based compounds have been used as fluorescent sensors . These sensors can detect changes in their environment based on changes in their fluorescence .

Potential Visible-Light Organophotocatalysts

Although not extensively studied, BT-based compounds have potential use as visible-light organophotocatalysts . These catalysts can accelerate chemical reactions under visible light .

Anticancer Agents

New boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles have been synthesized as potential anticancer agents targeting tumor hypoxia . This is the first example of developing boron-based hypoxia agents .

Hypoxia Inhibitors

These boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are also being studied as potential hypoxia inhibitors . Hypoxia is a condition in which the body or a region of the body is deprived of adequate oxygen supply .

Future Directions

The future directions for the research on “N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” could involve further exploration of its pharmacological activities, particularly its anticancer potential . Additionally, its use as potential visible-light organophotocatalysts has not received any in-depth study .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c19-12(8-7-14-18-5-2-6-20-13(8)18)15-9-3-1-4-10-11(9)17-21-16-10/h1,3-4,7H,2,5-6H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLSYSZEKNAPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=CC=CC4=NSN=C43)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.